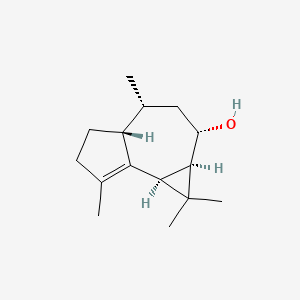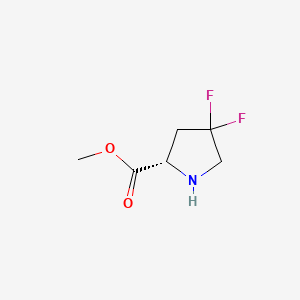
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce hydrazine derivatives .
Applications De Recherche Scientifique
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of (2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid is unique due to its specific hydrazinylidene and acetic acid moieties, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Propriétés
Numéro CAS |
132501-42-9 |
|---|---|
Formule moléculaire |
C5H6N4O2 |
Poids moléculaire |
154.129 |
Nom IUPAC |
(2E)-2-(1H-imidazol-2-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-4(11)3-8-9-5-6-1-2-7-5/h1-3H,(H,10,11)(H2,6,7,9)/b8-3+ |
Clé InChI |
RIUKAJNBTWUCOK-FPYGCLRLSA-N |
SMILES |
C1=CN=C(N1)NN=CC(=O)O |
Synonymes |
1,1-Ethenediol,2-(1H-imidazol-2-ylazo)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













